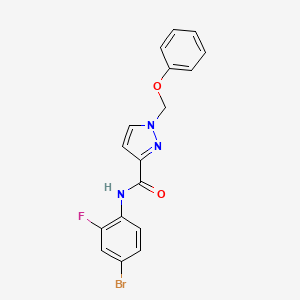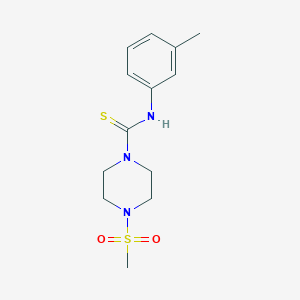
N-(1H-indol-4-ylmethyl)-N'-phenyl-N-(3-pyridinylmethyl)urea
Vue d'ensemble
Description
The urea derivatives, particularly those containing aromatic and heteroaromatic moieties like pyridine and indole, have been extensively studied for their anticancer properties among other biological activities. These compounds, including "N-(1H-indol-4-ylmethyl)-N'-phenyl-N-(3-pyridinylmethyl)urea," have shown promise as potential therapeutic agents due to their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For compounds similar to "N-(1H-indol-4-ylmethyl)-N'-phenyl-N-(3-pyridinylmethyl)urea," the synthesis might involve the stepwise addition of the appropriate indole, phenyl, and pyridinylmethyl amines to a suitable diisocyanate or the sequential formation of urea linkages through the reaction of amines with isocyanates. Detailed synthetic routes have been developed to optimize yields and purity, taking into account the steric and electronic effects of the substituents (Feng et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of urea linkage (–NH–CO–NH–) flanked by aromatic or heteroaromatic rings. The structure of these compounds is further analyzed using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods to determine the conformation, orientation of substituents, and intramolecular interactions, such as hydrogen bonding, that may influence biological activity (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including hydrolysis, which breaks the urea linkage to form amines and carbon dioxide. The reactivity of these compounds can be influenced by the electronic nature and position of substituents on the aromatic rings. The ability to form hydrogen bonds and π-π interactions also plays a crucial role in the binding of these molecules to biological targets (Bromidge et al., 1999).
Propriétés
IUPAC Name |
1-(1H-indol-4-ylmethyl)-3-phenyl-1-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(25-19-8-2-1-3-9-19)26(15-17-6-5-12-23-14-17)16-18-7-4-10-21-20(18)11-13-24-21/h1-14,24H,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCWFBOPMHJJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CC2=CN=CC=C2)CC3=C4C=CNC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine](/img/structure/B4642948.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4642949.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B4642957.png)

![methyl 5-(aminocarbonyl)-2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4642986.png)
![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4642993.png)
![2-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4643003.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-ethyl-2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4643027.png)
![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(2-methoxyphenyl)quinoline](/img/structure/B4643035.png)
![5-[(2-bromobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B4643042.png)

![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4643054.png)
![N-(3,5-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4643062.png)